2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole

Corrosion Science Electrochemistry Inhibitor Screening

Researchers targeting 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole often face multi-step routes with poor yields. PNOX (CAS 1044-49-1) overcomes this via a validated two-step protocol: 89% yield to PNOX, then 85% reduction to the diamine-a robust, scalable alternative to complex syntheses. • OLED Materials: Derivatives exhibit electron affinities of 2.36-3.04 eV and ionization potentials of 5.35-6.06 eV, outperforming standard PBD. • Corrosion Studies: Essential mechanistic control; nitro vs. amino substitution yields opposite corrosion effects in acidic media. • Supply: ≥97% purity, ambient shipping, global availability.

Molecular Formula C14H8N4O5
Molecular Weight 312.24 g/mol
CAS No. 1044-49-1
Cat. No. B093286
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole
CAS1044-49-1
Molecular FormulaC14H8N4O5
Molecular Weight312.24 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C2=NN=C(O2)C3=CC=C(C=C3)[N+](=O)[O-])[N+](=O)[O-]
InChIInChI=1S/C14H8N4O5/c19-17(20)11-5-1-9(2-6-11)13-15-16-14(23-13)10-3-7-12(8-4-10)18(21)22/h1-8H
InChIKeyNXVIYWNQRSLRGX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PNOX Technical Specifications & Procurement


2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole (CAS 1044-49-1), often designated PNOX, is a heterocyclic building block of the 1,3,4-oxadiazole class, characterized by two 4-nitrophenyl groups at the 2 and 5 positions of the central oxadiazole ring. It possesses a molecular weight of 312.24 g/mol, a high melting point of 310-312°C, and a purity specification of ≥97% . Its structure confers strong electron-withdrawing properties, making it a key precursor in organic synthesis and a subject of investigation in materials science and corrosion studies .

Why PNOX Cannot Be Substituted


Substitution of 2,5-Bis(4-nitrophenyl)-1,3,4-oxadiazole with other 2,5-diaryl-1,3,4-oxadiazoles is not straightforward due to the profound impact of the nitro substituents on electronic properties, reactivity, and application-specific performance. A direct comparative study in corrosion science demonstrates that the nitro derivative (PNOX) can have a completely opposite effect compared to its amino analog (PAOX), with one accelerating and the other inhibiting corrosion [1]. In synthesis, the nitro groups are essential for its primary function as a high-yield intermediate, enabling subsequent reduction to the valuable diamine derivative, a transformation not possible with many other analogs [2]. These distinct, and sometimes counter-intuitive, functional outcomes underscore the necessity of procuring the precise compound for research and development.

PNOX Performance vs. Comparators


Corrosion Behavior: PNOX vs. PAOX

A direct head-to-head electrochemical study revealed a stark functional divergence between PNOX and its closest structural analog, 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole (PAOX). Under identical conditions (1 M HCl), PAOX functioned as an effective corrosion inhibitor, while PNOX accelerated the corrosion of mild steel [1].

Corrosion Science Electrochemistry Inhibitor Screening

Temperature-Dependent Inhibition: BNPOD vs. Analogues

In a study on brass corrosion in natural seawater, the inhibition efficiency of 2,5-bis-(4-nitrophenyl)-1,3,4-oxadiazole (BNPOD) showed a unique temperature dependence compared to three other oxadiazole derivatives. While the efficiency of BAPOD, BBPOD, and DPOD decreased with rising temperature, the efficiency of BNPOD was reported as an exception to this trend [1].

Corrosion Science Marine Engineering Inhibitor Efficiency

Synthetic Yield: PNOX as Diamine Precursor

As a key intermediate for 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole, PNOX can be synthesized with a high yield of 89% from 4-nitrobenzoic acid and semicarbazide hydrochloride using polyphosphoric acid as a dehydrating agent [1]. Subsequent reduction yields the diamine in 85% yield.

Organic Synthesis Precursor Optimization Heterocyclic Chemistry

Electron-Transport Properties: PNOX Derivatives vs. PBD

Schiff base derivatives synthesized from PNOX exhibit better electron-transporting properties than the classic benchmark material 2-(4-biphenylyl)-5-phenyl-1,3,4-oxadiazole (PBD). These derivatives demonstrated a higher affinity energy (2.36-3.04 eV) and ionic potential (5.35-6.06 eV) [1].

Optoelectronics OLED Materials Electron Transport

Optimal R&D Applications for PNOX


Diamine Synthesis Intermediate

This compound is the optimal starting material for any project requiring 2,5-bis(4-aminophenyl)-1,3,4-oxadiazole or its derivatives. The established two-step protocol yields PNOX at 89%, which is then cleanly reduced to the diamine in 85% yield [1]. This route offers a robust and scalable alternative to more complex or lower-yielding syntheses of the amino analog, ensuring high purity for subsequent polymerization or drug discovery efforts.

Corrosion Mechanism Control

Due to its documented and opposite behavior as a corrosion accelerator versus its amino analog PAOX in acidic media, PNOX is an invaluable control compound for mechanistic studies [1]. It can be used to probe the structure-activity relationship of heterocyclic inhibitors and to validate the specific role of functional groups (nitro vs. amino) in adsorption phenomena on metal surfaces, thereby preventing experimental missteps where an assumed inhibitor might actually be an accelerant.

OLED Electron-Transport Material Precursor

PNOX is a crucial building block for advanced optoelectronic materials. Derivatives synthesized from PNOX have demonstrated electron-transporting properties superior to the standard PBD, with measured affinity energies of 2.36-3.04 eV and ionic potentials of 5.35-6.06 eV [1]. This makes it a strategic choice for researchers developing novel electron-transport layers or emissive materials for organic light-emitting diodes, where enhanced performance metrics can lead to significant device improvements.

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